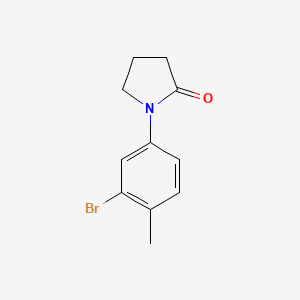

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is a biphenyl derivative used in organic process research. This compound is known for its efficiency as a catalyst in various chemical reactions, including the carboxylation of phenols and amides with chlorides or cyclised biphenylcarboxylic acids . It is also utilized in the coupling of 4-carboxyphenylboronic acid with carboxylic acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of palladium catalysts in Suzuki coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the optimization of reaction conditions using microwave-assisted organic synthesis (MAOS) has been noted to increase synthetic efficiency and support green chemistry principles .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include chlorides, cyclised biphenylcarboxylic acids, and 4-carboxyphenylboronic acid . The reactions are often catalyzed by palladium and optimized using Suzuki coupling reactions .

Major Products Formed

The major products formed from these reactions include carboxylated phenols and amides, as well as coupled carboxylic acids .

Applications De Recherche Scientifique

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one involves its role as a catalyst in chemical reactions. The compound’s molecular structure allows it to efficiently facilitate the carboxylation of phenols and amides, as well as the coupling of carboxylic acids . The specific molecular targets and pathways involved in these reactions are not extensively documented.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one: This compound is similar in structure and function, used in organic process research and as a catalyst.

Pyrrolidine-2-one: A versatile scaffold used in medicinal chemistry for designing bioactive agents.

Pyrrolidine-2,5-diones: Known for their biological activities and used in various pharmaceutical applications.

Uniqueness

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which enhances its catalytic efficiency in certain reactions . This compound’s ability to facilitate the carboxylation of phenols and amides, as well as the coupling of carboxylic acids, distinguishes it from other similar compounds .

Activité Biologique

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H12BrN and a molecular weight of approximately 255.13 g/mol. The presence of the bromine atom and the pyrrolidinone ring contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidinone compounds exhibit significant antimicrobial properties. A study highlighted that pyrrolidine derivatives, including those with halogen substituents, demonstrated varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that halogenated pyrrolidines can effectively inhibit bacterial growth, with some exhibiting MIC values as low as 0.0039 mg/mL .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Sodium pyrrolidide | 0.025 | S. aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 | Various Gram-positive bacteria |

Antifungal Activity

In addition to antibacterial properties, pyrrolidine derivatives have shown antifungal effects against various pathogens. Compounds similar to this compound have been tested for their efficacy against fungi such as Candida albicans, with promising results indicating potential therapeutic applications .

The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes or inhibit specific enzymatic pathways essential for microbial growth. The presence of the bromine atom is believed to enhance lipophilicity, allowing better penetration through cellular membranes .

Case Studies and Research Findings

A notable study conducted on related pyrrolidine compounds demonstrated their effectiveness in inhibiting bacterial growth through a series of in vitro tests. The results showed that the introduction of halogen groups significantly increased the antibacterial potency of these compounds .

Another investigation into the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications at specific positions on the phenyl ring could lead to enhanced biological activity, suggesting a pathway for optimizing drug candidates based on this scaffold .

Propriétés

IUPAC Name |

1-(3-bromo-4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPVFYMEWYHKHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCC2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680768 |

Source

|

| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226225-33-7 |

Source

|

| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.